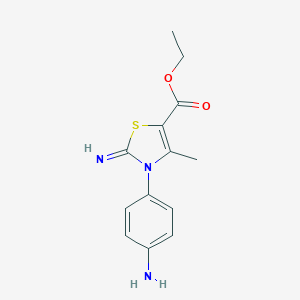![molecular formula C14H15N5O B262453 2-[4-(3-Pyridinylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B262453.png)
2-[4-(3-Pyridinylcarbonyl)-1-piperazinyl]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(3-Pyridinylcarbonyl)-1-piperazinyl]pyrimidine, also known as PP2, is a small molecule inhibitor that has been widely used in scientific research. PP2 is a potent and selective inhibitor of Src family kinases, which are involved in various cellular processes such as cell proliferation, differentiation, and survival.
Mécanisme D'action
2-[4-(3-Pyridinylcarbonyl)-1-piperazinyl]pyrimidine binds to the ATP-binding site of Src family kinases and prevents their phosphorylation and activation. Src family kinases are involved in the activation of downstream signaling pathways such as PI3K-Akt and MAPK-ERK, which are essential for cell survival and proliferation. Inhibition of Src family kinases by this compound leads to the suppression of these pathways and ultimately induces apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In addition to its inhibitory effect on Src family kinases, this compound has also been shown to inhibit other tyrosine kinases such as Abl and c-Fms. This compound has also been reported to inhibit the activity of G protein-coupled receptors and voltage-gated calcium channels. Physiologically, this compound has been shown to induce apoptosis in cancer cells, inhibit cell migration and invasion, and enhance the efficacy of chemotherapy and radiation therapy.
Avantages Et Limitations Des Expériences En Laboratoire
2-[4-(3-Pyridinylcarbonyl)-1-piperazinyl]pyrimidine has several advantages for lab experiments. It is a well-characterized and widely used inhibitor that has been extensively studied in various cell lines and animal models. This compound is also highly selective for Src family kinases and has minimal off-target effects. However, there are also some limitations to the use of this compound in lab experiments. This compound is a small molecule inhibitor that can be rapidly metabolized and eliminated in vivo, which can limit its efficacy in animal models. This compound can also have variable effects on different cell lines and may require optimization of concentration and treatment duration.
Orientations Futures
There are several future directions for the use of 2-[4-(3-Pyridinylcarbonyl)-1-piperazinyl]pyrimidine in scientific research. One potential application is the development of combination therapies that target multiple signaling pathways in cancer cells. This compound has been shown to enhance the efficacy of chemotherapy and radiation therapy, and further studies could explore the potential of combining this compound with other inhibitors or immunotherapies. Another future direction is the development of more potent and selective inhibitors of Src family kinases. This compound has been a valuable tool in studying the role of Src family kinases in cancer biology, but there is still much to be learned about the complex signaling pathways that regulate cellular processes.
Méthodes De Synthèse
2-[4-(3-Pyridinylcarbonyl)-1-piperazinyl]pyrimidine can be synthesized using a two-step process. The first step involves the reaction of 4-(3-pyridinylcarbonyl)piperazine with 2-bromo-5-nitropyrimidine in the presence of potassium carbonate and N,N-dimethylformamide. The resulting intermediate is then reduced using palladium on carbon and hydrogen gas to yield this compound. The purity of this compound can be further enhanced using column chromatography.
Applications De Recherche Scientifique
2-[4-(3-Pyridinylcarbonyl)-1-piperazinyl]pyrimidine has been used in a wide range of scientific research, particularly in the field of cancer biology. Src family kinases are known to be overexpressed and hyperactivated in various types of cancer, and this compound has been shown to inhibit their activity and suppress tumor growth in vitro and in vivo. This compound has also been used to study the role of Src family kinases in other cellular processes such as cell migration, adhesion, and invasion.
Propriétés
Formule moléculaire |
C14H15N5O |
|---|---|
Poids moléculaire |
269.3 g/mol |
Nom IUPAC |
pyridin-3-yl-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C14H15N5O/c20-13(12-3-1-4-15-11-12)18-7-9-19(10-8-18)14-16-5-2-6-17-14/h1-6,11H,7-10H2 |
Clé InChI |
FJRDQTCABLDDQW-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C3=CN=CC=C3 |
SMILES canonique |
C1CN(CCN1C2=NC=CC=N2)C(=O)C3=CN=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[(5,5-Dimethyl-3-oxo-1-cyclohexen-1-yl)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B262379.png)

![N-[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-chlorophenyl]acetamide](/img/structure/B262385.png)
![4-tert-butyl-N-{2-[(2-{4-nitroanilino}-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B262386.png)


![2-(2-pyrazinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B262396.png)


![(6E)-6-[[6-amino-2-(methylamino)-4H-1,3,4-oxadiazin-5-yl]imino]cyclohexa-2,4-dien-1-one](/img/structure/B262403.png)
